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Compound of Interest

Compound Name: Vamicamide
CAS No.: 97987-88-7
Cat. No.: B1682146
- 7

As a Senior Application Scientist, | approach the characterization of active pharmaceutical
ingredients (APIs) not merely as a compilation of static properties, but as a dynamic interplay
between molecular architecture and physiological behavior. Vamicamide (also known as FK-
176 or Urocut) is a highly specific muscarinic acetylcholine receptor (NAChR) antagonist.
Originally developed for the treatment of urinary incontinence and overactive bladder, its
structural design offers a masterclass in rational drug development[1].

This whitepaper deconstructs the chemical structure, molecular weight, synthetic optimization,
and analytical methodologies of Vamicamide, providing researchers with a self-validating
framework for its application in preclinical workflows.

Physicochemical Profiling & Structural Elucidation

The pharmacological efficacy of Vamicamide is intrinsically linked to its precise molecular
weight and stereochemistry. With a molecular weight of 297.39 g/mol and an empirical formula
of C18H23N30, Vamicamide falls perfectly within the optimal range for small-molecule drugs
(Lipinski’s Rule of Five)[2]. This molecular weight provides sufficient structural complexity to
ensure high receptor affinity while remaining small enough to facilitate tissue penetration.

Table 1: Physicochemical and Pharmacological
Properties
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Property Value Causality / Significance

Optimal size for penetrating

detrusor muscle tissue while
Molecular Weight 297.39 g/mol limiting excessive central

nervous system (CNS)

crossing.

Provides the necessary atomic

framework for mAChR
Chemical Formula C18H23N30 ) ) )

interaction without

unnecessary lipophilic bulk.

The specific enantiomeric
] configuration ensures precise
Stereochemistry (2R, 4R) ] ) o
spatial alignment within the

muscarinic receptor pocket.

Demonstrates high affinity for
o ) detrusor muscle mAChRs,
Target Affinity (pA2) 6.82 (Bladder tissue) ) ]
effectively preventing

cholinergic spasms.

Stable form for long-term
Physical State Solid (White Powder) storage (-20°C forup to 3
years)|[2].

Structure-Activity Relationship (SAR)

The IUPAC name for Vamicamide is (2R,4R)-4-(dimethylamino)-2-phenyl-2-pyridin-2-
ylpentanamide[1]. Every functional group in this structure serves a distinct mechanistic
purpose:

o Tertiary Amine (Dimethylamino group): This moiety mimics the quaternary ammonium
nitrogen of endogenous acetylcholine. At physiological pH, it becomes protonated, allowing it
to anchor into the orthosteric binding site of the muscarinic receptor.

¢ Di-Aromatic System (Phenyl and Pyridine rings): These bulky, lipophilic rings provide severe
steric hindrance. Once the molecule is anchored, these rings occupy the receptor pocket,
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preventing the conformational change required for G-protein activation, thereby conferring its
antagonist properties|[3].

o Primary Amide: Acts as a hydrogen bond donor and acceptor, stabilizing the drug-receptor

complex and increasing target residence time.
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Caption: Structure-Activity Relationship (SAR) of Vamicamide's functional groups.
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Synthetic Workflows & Green Chemistry
Optimization

The synthesis of complex anticholinergic agents with multiple chiral centers often involves
harsh reagents. During the initial scale-up of Vamicamide (FK-176), the synthetic route relied
heavily on dichloromethane (DCM) as a solvent and generated substantial aluminum waste[4].

Causality for Optimization: DCM is a volatile, halogenated solvent with significant
environmental and health liabilities. Furthermore, aluminum waste from traditional reduction
steps complicates downstream purification and drastically increases the E-factor (kg waste / kg
product). By transitioning to catalytic transformations and water-compatible processes guided
by the principles of Green Chemistry, the E-factor and reaction mass efficiency (RME) of
Vamicamide's synthesis were dramatically improved[4]. This shift not only reduced
environmental impact but also streamlined the isolation of the pure (2R, 4R) enantiomer,
ensuring a self-validating, scalable synthetic route.

Experimental Protocols: Formulation and Analysis

To ensure scientific integrity during in vivo testing or quality control, protocols must be designed
as self-validating systems. Below are the optimized methodologies for formulating and
analyzing Vamicamide, complete with the causality behind each step.

Protocol A: Preparation of In Vivo Formulation (2
mg/mL)

When preparing Vamicamide for in vivo administration (e.g., to evaluate its2[2]), maintaining
solubility without causing solvent toxicity is critical.

Table 2: In Vivo Formulation Composition
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Component Volume Fraction Function in Formulation

Primary solvent; disrupts the

DMSO 10% _ _
crystal lattice of the solid drug.
Co-solvent; prevents

PEG300 40% precipitation during agqueous
dilution.
Non-ionic surfactant; stabilizes

Tween 80 5% hydrophobic rings via micelle
formation.

) Aqueous diluent; restores
Saline/PBS 45%

physiological osmolarity.

Step-by-Step Methodology:

e Primary Solubilization: Add 100 pL of DMSO to the pre-weighed Vamicamide powder.
Causality: DMSO is a highly polar aprotic solvent that effectively breaks the intermolecular
hydrogen bonds of the primary amide, ensuring complete initial dissolution.

o Co-solvent Addition: Add 400 pL of PEG300 and mix until clear. Causality: PEG300 acts as a
bridging solvent. If aqueous buffer were added directly to the DMSO stock, the highly
lipophilic di-aromatic system of Vamicamide would instantly precipitate.

o Surfactant Stabilization: Add 50 pL of Tween 80 and vortex. Causality: Tween 80 reduces the
surface tension of the mixture and forms protective micelles around the drug molecules,
shielding the hydrophobic domains from the upcoming aqueous phase.

e Osmotic Balancing: Slowly add 450 uL of Saline or PBS. Causality: This final step adjusts
the osmolarity of the solution to physiological conditions, preventing tissue necrosis or
osmotic shock upon administration[2]. Validation Check: The final solution must remain
optically clear; any turbidity indicates micelle failure and requires reformulation.

Protocol B: HPLC-UV Quantification and Stability
Assessment
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To validate the purity and concentration of Vamicamide formulations, a robust High-
Performance Liquid Chromatography (HPLC) method is required[5].

Step-by-Step Methodology:

e Column Selection (C18 Reverse-Phase): Utilize a high-efficiency C18 analytical column.
Causality: The octadecyl carbon chain (C18) provides a highly hydrophobic stationary phase.
Vamicamide’s phenyl and pyridine rings interact strongly with this phase via van der Waals
forces, ensuring adequate retention time and separation from polar degradation products.

» Mobile Phase Gradient: Implement a gradient elution from 95% aqueous (0.1%
Trifluoroacetic acid, TFA) to 95% acetonitrile. Causality: The tertiary amine in Vamicamide is
ionizable. TFA acts as an ion-pairing agent, suppressing the ionization of the amine and
preventing peak tailing. The increasing organic modifier (acetonitrile) gradually overcomes
the hydrophobic interactions, eluting the compound as a sharp, symmetrical peak.

e UV Detection at 254 nm: Monitor the eluent using a UV-Vis detector. Causality: The
conjugated pi-electron systems of the di-aromatic rings exhibit strong absorption in the UV
region. Monitoring at 254 nm provides a high signal-to-noise ratio, ensuring accurate
guantification.
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Caption: Step-by-step in vivo formulation and HPLC-UV quality control workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1682146#chemical-structure-and-
molecular-weight-of-vamicamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://jst.go.jp/
https://mdpi.com/
https://www.benchchem.com/product/b1682146?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Vamicamide
https://www.targetmol.com/compound/vamicamide
https://www.mdpi.com/1420-3049/6/3/142
https://www.jstage.jst.go.jp/browse/yukigoseikyokaishi/61/5/_contents/-char/en
https://patents.google.com/patent/US9308181B2/en
https://patents.google.com/patent/US9308181B2/en
https://www.benchchem.com/product/b1682146#chemical-structure-and-molecular-weight-of-vamicamide
https://www.benchchem.com/product/b1682146#chemical-structure-and-molecular-weight-of-vamicamide
https://www.benchchem.com/product/b1682146#chemical-structure-and-molecular-weight-of-vamicamide
https://www.benchchem.com/product/b1682146#chemical-structure-and-molecular-weight-of-vamicamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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